molecular formula C22H15BrN2O4 B3715412 (5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3715412
M. Wt: 451.3 g/mol
InChI Key: KQXXYKDFIDJQRT-WOJGMQOQSA-N
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Description

(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxynaphthalenyl group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with β-diketones under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Methoxynaphthalenyl Group: The methoxynaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxynaphthalene and an appropriate alkylating agent.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-fluorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-iodophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O4/c1-29-19-10-9-13(16-7-2-3-8-17(16)19)11-18-20(26)24-22(28)25(21(18)27)15-6-4-5-14(23)12-15/h2-12H,1H3,(H,24,26,28)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXXYKDFIDJQRT-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
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(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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